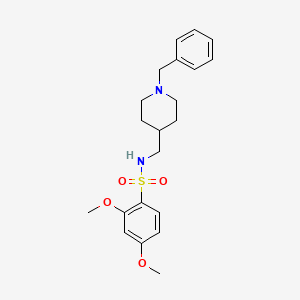

N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzylpiperidine, which is a class of compounds that often have pharmaceutical applications . Benzylpiperidine derivatives are present in more than twenty classes of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single-crystal X-ray diffraction . The crystal structure is often monoclinic Cc with unit cell parameters .Chemical Reactions Analysis

Piperidine derivatives have been the subject of extensive research, with a focus on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using techniques like NMR spectroscopy and single-crystal X-ray diffraction .Applications De Recherche Scientifique

DNA Binding and Anticancer Activity

Research on mixed-ligand copper(II)-sulfonamide complexes, including N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide derivatives, has shown their potential in DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes exhibit varying degrees of interaction with DNA, which is influenced by the sulfonamide derivative. Such interactions have significant implications for their genotoxicity and anticancer properties, with specific complexes demonstrating potent antiproliferative activity against human tumor cells, such as colon adenocarcinoma and leukemia T lymphocytes, primarily through apoptosis. The effectiveness of these compounds in DNA cleavage and their antiproliferative capacity highlights their potential as therapeutic agents in cancer treatment (González-Álvarez et al., 2013).

Antibacterial and Anti-inflammatory Properties

Sulfonamide derivatives, including those similar to N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide, have been synthesized and studied for their potential antibacterial properties and lipoxygenase inhibitory activity. These compounds have shown promising results in inhibiting various bacterial strains, indicating their potential as therapeutic agents for bacterial infections. Furthermore, their inhibition of lipoxygenase suggests a possible role in treating inflammatory conditions, providing a dual function that could be beneficial in the development of new pharmaceuticals (Abbasi et al., 2017).

Hypoxia Inducible Factor-1 Pathway Inhibition in Cancer Therapy

Research into the structure-activity relationships of arylsulfonamide analogs, similar to N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide, has identified their potential as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, a critical regulator in tumor growth and cancer progression. These findings suggest that modifications to the sulfonamide derivatives can enhance their pharmacological properties, making them viable candidates for cancer therapy, particularly in targeting the HIF-1 pathway to inhibit tumor growth (Mun et al., 2012).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting this enzyme, the compound can influence the concentration of acetylcholine in the synaptic cleft, thereby affecting neuronal signaling.

Mode of Action

It is known to interact with its target, acetylcholinesterase, and potentially inhibit its activity . This inhibition could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Biochemical Pathways

The compound’s interaction with Acetylcholinesterase affects the cholinergic neurotransmission pathway. By inhibiting the breakdown of acetylcholine, it can enhance the signaling in this pathway . The downstream effects of this could include increased muscle contraction, enhanced memory and learning, and potentially other effects depending on the specific location of the cholinergic neurons.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties would significantly impact the compound’s bioavailability and overall pharmacological effect.

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on its interaction with Acetylcholinesterase and the resulting changes in acetylcholine concentrations. Potential effects could include enhanced neuronal signaling, increased muscle contraction, and improved memory and learning .

Action Environment

The action, efficacy, and stability of N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide could be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and potentially other factors. Specific information about how these factors might influence the compound’s action is currently unavailable .

Propriétés

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-2,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4S/c1-26-19-8-9-21(20(14-19)27-2)28(24,25)22-15-17-10-12-23(13-11-17)16-18-6-4-3-5-7-18/h3-9,14,17,22H,10-13,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBPNRSJFQAMOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2853845.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2853847.png)

![5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2853849.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((1,3,3-trimethylbicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2853858.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2853860.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2853866.png)

![Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B2853867.png)